5-(3,4-Diethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
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Overview
Description
5-(3,4-Diethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound that features a pyrrolinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Diethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the diethoxyphenyl, furylcarbonyl, and morpholinylethyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and others.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Various substitution reactions could occur at the aromatic rings or the morpholine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic intermediate: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a pharmacological context, it might involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Modulation of biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one: Similar structure with methoxy groups instead of ethoxy.
5-(3,4-Diethoxyphenyl)-4-(2-thienylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one: Similar structure with a thienyl group instead of a furyl group.
Uniqueness
The unique combination of functional groups in 5-(3,4-Diethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one may confer specific properties that are advantageous for certain applications, such as increased stability, solubility, or biological activity.
Properties
Molecular Formula |
C25H30N2O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H30N2O7/c1-3-32-18-8-7-17(16-20(18)33-4-2)22-21(23(28)19-6-5-13-34-19)24(29)25(30)27(22)10-9-26-11-14-31-15-12-26/h5-8,13,16,22,29H,3-4,9-12,14-15H2,1-2H3 |
InChI Key |
AWXLHJCVOUWVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4)OCC |
Origin of Product |
United States |
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